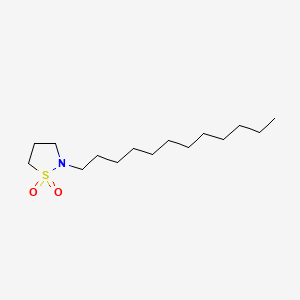
Isothiazolidine, 2-dodecyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolidine, 2-dodecyl-, 1,1-dioxide typically involves the cyclization of thioacrylamides or dithiopropionamides . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process. For instance, the use of DMSO (dimethyl sulfoxide) as a solvent is common due to its ability to dissolve a wide range of compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .
化学反応の分析
Types of Reactions
Isothiazolidine, 2-dodecyl-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
科学的研究の応用
Isothiazolidine, 2-dodecyl-, 1,1-dioxide has a wide range of applications in scientific research:
作用機序
The mechanism of action of isothiazolidine, 2-dodecyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . In the context of antidiabetic applications, the compound inhibits cryptochrome, a protein involved in glucose metabolism .
類似化合物との比較
Similar Compounds
Isothiazolidine, 1,1-dioxide: A related compound with similar chemical properties but different applications.
Tetrahydro-2H-1,2-thiazine, 1,1-dioxide: Another compound in the same family, known for its use as a P2X7 receptor modulator.
Uniqueness
Isothiazolidine, 2-dodecyl-, 1,1-dioxide stands out due to its long dodecyl chain, which imparts unique hydrophobic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial and antifungal agents .
特性
CAS番号 |
73825-53-3 |
|---|---|
分子式 |
C15H31NO2S |
分子量 |
289.5 g/mol |
IUPAC名 |
2-dodecyl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C15H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-19(16,17)18/h2-15H2,1H3 |
InChIキー |
AVZYWXGGHXVRJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1CCCS1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


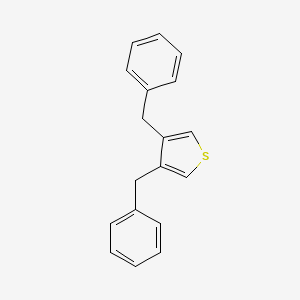
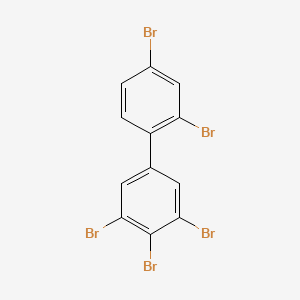
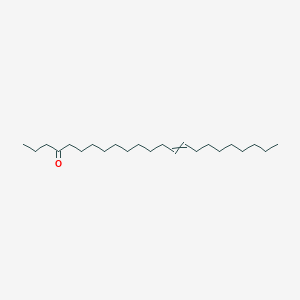
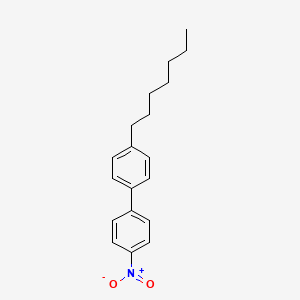

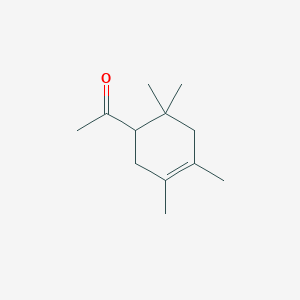
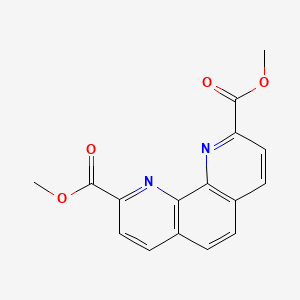
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
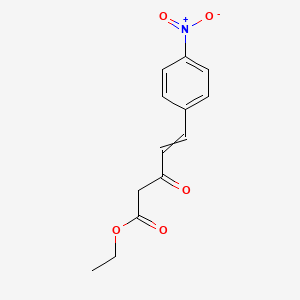



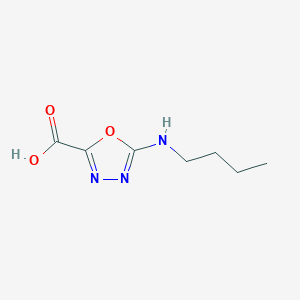
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
